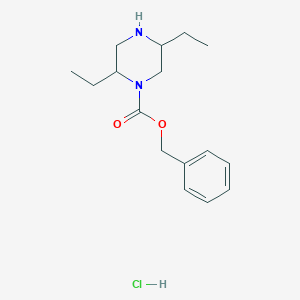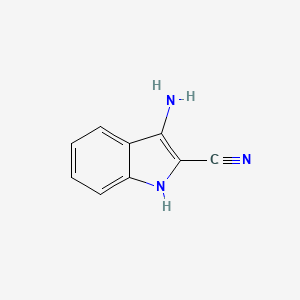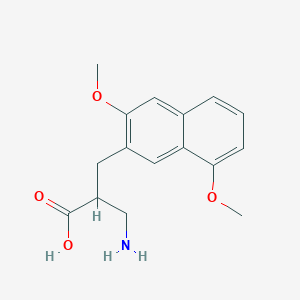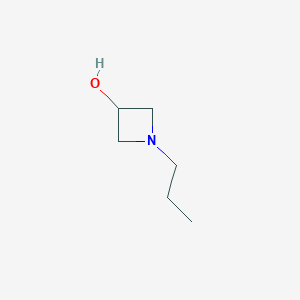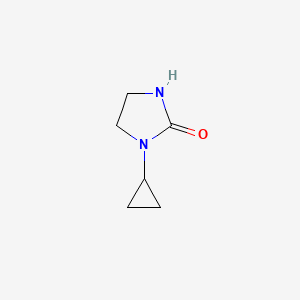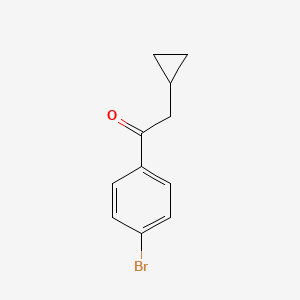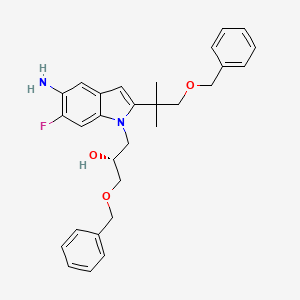![molecular formula C14H8BrIN2O4S B1524097 5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1299607-75-2](/img/structure/B1524097.png)
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Descripción general
Descripción
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C14H8BrIN2O4S . It has a molecular weight of 507.10 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of the compound isOC(=O)c1c(I)c2cc(Br)cnc2n1S(=O)(=O)c3ccccc3 . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Catalytic Cycloaddition and Aromatization : The compound has been utilized in the cycloaddition reactions with azomethine ylides, facilitated by catalytic amounts of AgOAc and DBU. This process yields polysubstituted pyrrolidine cycloadducts, and excess DBU can induce facile aromatization, producing 5-arylpyrrole-2-carboxylic acid esters efficiently in a single step (Kudryavtsev et al., 2012).
- Phenylselenenyl and Phenylthio-substituted Derivatives : The compound is a precursor in the synthesis of biologically active heterocycles, such as phenylselenenyl- and phenylthio-substituted pyrimidines. These derivatives have shown inhibitory activities against enzymes like dihydrouracil dehydrogenase (DHUDase) and uridine phosphorylase (UrdPase), also displaying modest anti-HIV activity (Goudgaon et al., 1993).
- Palladium-Catalyzed Decarboxylative Couplings : The compound is used in palladium-catalyzed decarboxylative Suzuki and Heck couplings to synthesize 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. This process is significant for forming aryl or alkenyl substituted derivatives and highlights the potential of protodecarboxylation in azaindole carboxylic acids (Suresh et al., 2013).
Biological and Pharmacological Research
- Inhibitors of Enzymatic Activities : Derivatives of the compound have been explored for their inhibitory activities against enzymes like dihydrouracil dehydrogenase, uridine phosphorylase, and orotate phosphoribosyltransferase, indicating its potential in designing enzyme inhibitors and studying their mechanisms (Goudgaon et al., 1993).
- Surface Active Agents and Antimicrobial Activity : Certain derivatives synthesized from this compound have shown antimicrobial activity and can function as surface-active agents, indicating their potential in pharmaceutical formulations and material science (El-Sayed, 2006).
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrIN2O4S/c15-8-6-10-11(16)12(14(19)20)18(13(10)17-7-8)23(21,22)9-4-2-1-3-5-9/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKWOKUCNQOJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=C(C3=C2N=CC(=C3)Br)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrIN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135473 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-3-iodo-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
CAS RN |
1299607-75-2 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-3-iodo-1-(phenylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-3-iodo-1-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



